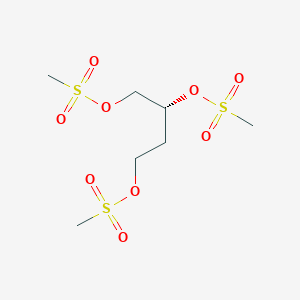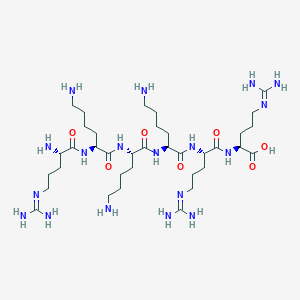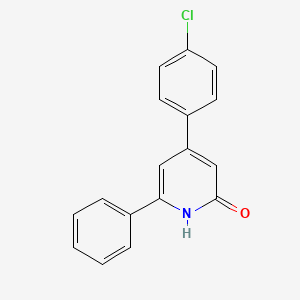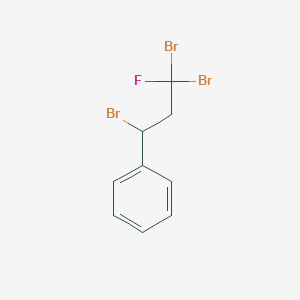
Benzene, (1,3,3-tribromo-3-fluoropropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (1,3,3-tribromo-3-fluoropropyl)-: is an organic compound characterized by the presence of a benzene ring substituted with three bromine atoms and one fluorine atom on a propyl chain. The compound’s molecular formula is C9H8Br3F . This unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1,3,3-tribromo-3-fluoropropyl)- typically involves the bromination and fluorination of a propyl-substituted benzene derivative. The reaction conditions often require the use of bromine and a fluorinating agent under controlled temperature and pressure to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and catalysts to optimize yield and purity. The specific methods can vary depending on the desired application and production scale .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Benzene, (1,3,3-tribromo-3-fluoropropyl)- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Addition Reactions: The propyl chain can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions, amines, or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atoms .
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, (1,3,3-tribromo-3-fluoropropyl)- is used as a precursor in the synthesis of more complex organic molecules. Its unique substitution pattern allows for the exploration of various chemical transformations .
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies. Its interactions with biological molecules can provide insights into its potential therapeutic applications .
Industry: In the industrial sector, Benzene, (1,3,3-tribromo-3-fluoropropyl)- is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism by which Benzene, (1,3,3-tribromo-3-fluoropropyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the nature of the substituents and the overall structure of the compound. These interactions can lead to changes in biological activity or chemical reactivity .
Vergleich Mit ähnlichen Verbindungen
(3-Fluoropropyl)benzene: A compound with a similar propyl chain but fewer bromine substitutions.
1-Chloro-3-(trifluoromethyl)benzene: Another benzene derivative with different halogen substitutions.
Uniqueness: Benzene, (1,3,3-tribromo-3-fluoropropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
197451-56-2 |
|---|---|
Molekularformel |
C9H8Br3F |
Molekulargewicht |
374.87 g/mol |
IUPAC-Name |
(1,3,3-tribromo-3-fluoropropyl)benzene |
InChI |
InChI=1S/C9H8Br3F/c10-8(6-9(11,12)13)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI-Schlüssel |
QNRKTHCUHXYUGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(F)(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9'-xanthene]](/img/structure/B12564870.png)
![S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine](/img/structure/B12564873.png)
![1,1'-[Oxydi(4,1-phenylene)]di(octadecan-1-one)](/img/structure/B12564875.png)
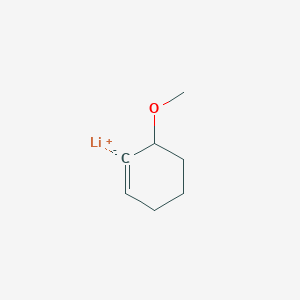
![2-[2,5-Bis(chloromethyl)phenyl]-9,9-dihexyl-9H-fluorene](/img/structure/B12564884.png)
![2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile](/img/structure/B12564888.png)
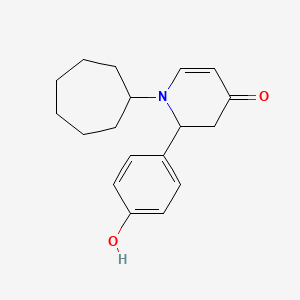
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)
![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)
